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molecular formula C10H9NOS B8498744 1-Thieno[3,2-c]pyridin-2-yl-propan-1-one

1-Thieno[3,2-c]pyridin-2-yl-propan-1-one

Cat. No. B8498744
M. Wt: 191.25 g/mol
InChI Key: LWUHTHGAEIIYDK-UHFFFAOYSA-N
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Patent
US09090625B2

Procedure details

To a solution of sodium hydrosulfide hydrate (1.31 g, 17.7 mmol) in 5 mL water was added DMF (30 mL) and K2CO3 (3.27 g, 23.7 mmol). The mixture was cooled to 0° C. in an ice bath before adding 1-bromo-2-butanone (2.68 g, 17.7 mmol). After 15 minutes, a solution of 4-bromopyridine-3-carbaldehyde (2.20 g, 11.8 mmol) in DMF (20 mL) was added. The reaction mixture was stirred at 45° C. for 2.5 days. The reaction mixture was diluted with water and extracted with EtOAc. The combined organic extracts were washed with water and brine, dried over Na2SO4, and evaporated to give the crude product (1.80 g, 80%) which was used in the next step without further purification. MS m/z 192 (M+H)+.
Quantity
1.31 g
Type
reactant
Reaction Step One
Name
Quantity
3.27 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.68 g
Type
reactant
Reaction Step Two
Quantity
2.2 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
80%

Identifiers

REACTION_CXSMILES
O.[SH-:2].[Na+].C([O-])([O-])=O.[K+].[K+].Br[CH2:11][C:12](=[O:15])[CH2:13][CH3:14].Br[C:17]1[CH:22]=[CH:21][N:20]=[CH:19][C:18]=1[CH:23]=O>O.CN(C=O)C>[S:2]1[C:17]2[CH:22]=[CH:21][N:20]=[CH:19][C:18]=2[CH:23]=[C:11]1[C:12](=[O:15])[CH2:13][CH3:14] |f:0.1.2,3.4.5|

Inputs

Step One
Name
Quantity
1.31 g
Type
reactant
Smiles
O.[SH-].[Na+]
Name
Quantity
3.27 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
5 mL
Type
solvent
Smiles
O
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
2.68 g
Type
reactant
Smiles
BrCC(CC)=O
Step Three
Name
Quantity
2.2 g
Type
reactant
Smiles
BrC1=C(C=NC=C1)C=O
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 45° C. for 2.5 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The combined organic extracts were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
S1C(=CC=2C=NC=CC21)C(CC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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